molecular formula C23H24N2O4S B3570493 4-[benzyl(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide

4-[benzyl(methylsulfonyl)amino]-N-(2-methoxybenzyl)benzamide

Cat. No.: B3570493
M. Wt: 424.5 g/mol
InChI Key: RPFARSZNEBNGQX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with the benzyl(methylsulfonyl)amino and 2-methoxybenzyl groups attached at the 4- and N-positions, respectively. The exact structure would need to be confirmed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzamide, benzyl, methylsulfonyl, and methoxybenzyl groups. For example, the benzamide group might undergo reactions typical of carboxamides, such as hydrolysis or reactions with amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and could include factors such as its solubility, melting point, boiling point, and stability .

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemicals with appropriate safety precautions, including the use of personal protective equipment and proper waste disposal .

Future Directions

Future research could involve further exploration of the synthesis, properties, and potential applications of this compound. This could include studies to optimize its synthesis, investigations of its reactivity, and assessments of its potential uses in areas such as medicinal chemistry or materials science .

Properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-[(2-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-29-22-11-7-6-10-20(22)16-24-23(26)19-12-14-21(15-13-19)25(30(2,27)28)17-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFARSZNEBNGQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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